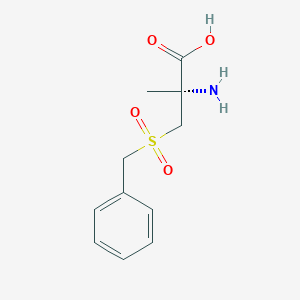

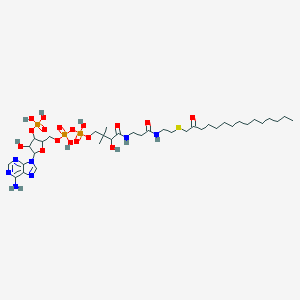

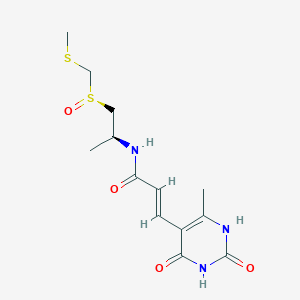

S-(2-Oxopentadecyl)-coenzyme A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S-(2-oxo)pentadecyl-CoA) est un analogue synthétique du myristoyl-CoA, une molécule impliquée dans la modification post-traductionnelle des protéines. Ce composé est particulièrement important dans l'étude des N-myristoyltransférases, des enzymes qui catalysent l'attachement de l'acide myristique à la glycine N-terminale des protéines. Cette modification est cruciale pour le bon fonctionnement de diverses protéines impliquées dans les processus cellulaires.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Ce processus nécessite généralement l'utilisation de réactifs et de conditions spécifiques pour garantir la stabilité et la fonctionnalité du composé .

Méthodes de production industrielle

Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, la synthèse de ces composés implique généralement des techniques de synthèse chimique à grande échelle, garantissant une pureté et un rendement élevés. Le processus impliquerait probablement plusieurs étapes, y compris la préparation de composés intermédiaires et leur conversion ultérieure en produit final.

Analyse Des Réactions Chimiques

Types de réactions

(S-(2-oxo)pentadecyl-CoA) subit principalement des réactions impliquant son rôle d'inhibiteur de la myristoyltransférase. Il ne participe pas aux réactions d'oxydation, de réduction ou de substitution typiques en raison de sa structure spécifique conçue pour imiter le myristoyl-CoA .

Réactifs et conditions courants

La synthèse et les réactions impliquant (S-(2-oxo)pentadecyl-CoA) nécessitent généralement des réactifs capables d'introduire ou de modifier des groupes fonctionnels sans hydrolyser le composé. Les conditions doivent être soigneusement contrôlées pour maintenir l'intégrité du pont méthylène et la structure globale de la molécule .

Principaux produits formés

Le principal produit formé à partir de réactions impliquant (S-(2-oxo)pentadecyl-CoA) est la forme inhibée de la myristoyltransférase. Cette inhibition est cruciale pour étudier la fonction de l'enzyme et ses applications thérapeutiques potentielles .

Applications de la recherche scientifique

(S-(2-oxo)pentadecyl-CoA) a plusieurs applications de recherche scientifique :

Biologie : Aide à comprendre le rôle de la myristoylation dans les processus cellulaires et la fonction des protéines.

Mécanisme d'action

(S-(2-oxo)pentadecyl-CoA) exerce ses effets en inhibant la N-myristoyltransférase. Il se lie au site actif de l'enzyme, empêchant le transfert de l'acide myristique vers les protéines cibles. Cette inhibition est due à la similitude structurelle du composé avec le myristoyl-CoA, lui permettant de rivaliser efficacement pour le site de liaison de l'enzyme .

Applications De Recherche Scientifique

(S-(2-oxo)pentadecyl-CoA) has several scientific research applications:

Mécanisme D'action

(S-(2-oxo)pentadecyl-CoA) exerts its effects by inhibiting N-myristoyltransferase. It binds to the enzyme’s active site, preventing the transfer of myristic acid to target proteins. This inhibition is due to the compound’s structural similarity to myristoyl-CoA, allowing it to compete effectively for the enzyme’s binding site .

Comparaison Avec Des Composés Similaires

Composés similaires

Myristoyl-CoA : Le substrat naturel de la N-myristoyltransférase, impliqué dans la myristoylation des protéines.

Acétyl-CoA : Un autre substrat pour diverses enzymes, bien qu'avec des rôles fonctionnels différents de ceux du myristoyl-CoA.

S-acétonyl-CoA : Un analogue synthétique similaire à (S-(2-oxo)pentadecyl-CoA), utilisé dans les études d'inhibition enzymatique.

Unicité

(S-(2-oxo)pentadecyl-CoA) est unique en raison de sa nature non hydrolysable, ce qui en fait un inhibiteur puissant de la myristoyltransférase.

Propriétés

Numéro CAS |

121124-66-1 |

|---|---|

Formule moléculaire |

C36H64N7O17P3S |

Poids moléculaire |

991.9 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31?,35-/m1/s1 |

Clé InChI |

JKWHUJMJVNMKEF-DJEJIMQCSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES |

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonymes |

coenzyme A, S-(2-oxopentadecyl)- S-(2-oxopentadecyl)-CoA S-(2-oxopentadecyl)-coenzyme A S-(2-oxopentadecyl)-coenzyme A, tetralithium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)

![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)

![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)